molecular formula C8H14O3 B13644272 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid

Cat. No.: B13644272
M. Wt: 158.19 g/mol
InChI Key: ORCXEVMKLVVYCX-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclopentane ring substituted with a hydroxy group and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid can be achieved through several synthetic routes One common method involves the cyclization of a suitable precursor, followed by functional group modifications

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetic acid: Similar structure but lacks the hydroxy and methyl groups.

    2-Hydroxycyclopentaneacetic acid: Similar structure but lacks the methyl group.

    3-Methylcyclopentaneacetic acid: Similar structure but lacks the hydroxy group.

Uniqueness

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid is unique due to the presence of both hydroxy and methyl groups on the cyclopentane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(1-hydroxy-3-methylcyclopentyl)acetic acid

InChI

InChI=1S/C8H14O3/c1-6-2-3-8(11,4-6)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10)

InChI Key

ORCXEVMKLVVYCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(=O)O)O

Origin of Product

United States

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